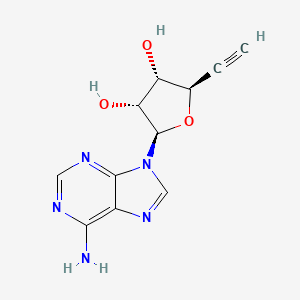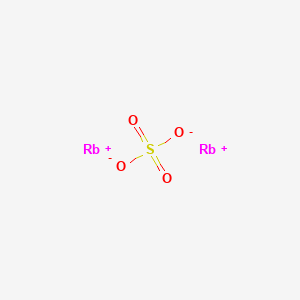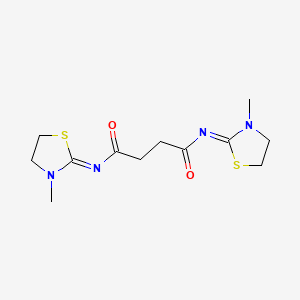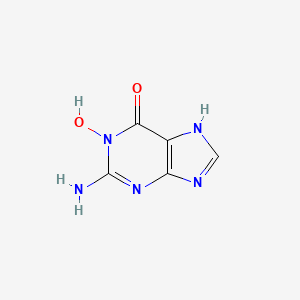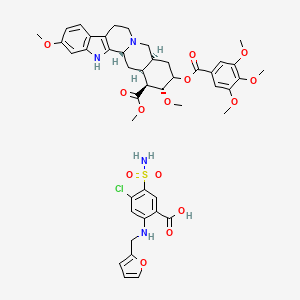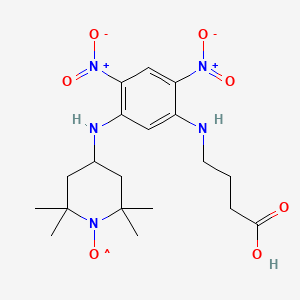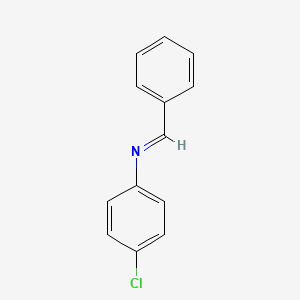
N-Benzylidene-4-chloroaniline
Vue d'ensemble
Description
N-Benzylidene-4-chloroaniline is a chemical compound with the linear formula C13H10ClN . It has a molecular weight of 215.684 .
Synthesis Analysis
N-Benzylidene-4-chloroaniline can be synthesized by fly-ash: PTS catalyzed microwave-assisted condensation of 4-chloroaniline and substituted benzaldehydes under solvent-free conditions . The yield of the imines has been found to be more than 85% .Molecular Structure Analysis
The molecular structure of N-Benzylidene-4-chloroaniline consists of 13 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom .Relevant Papers I found a paper titled “SOLVENT-FREE SYNTHESIS OF AZOMETHINES, SPECTRAL CORRELATIONS AND ANTIMICROBIAL ACTIVITIES OF SOME E-BENZYLIDENE-4-CHLOROBENZENAMINES” which discusses the synthesis of N-Benzylidene-4-chloroaniline . Another paper titled “N-benzylidene-4-dodecylaniline: a New Schiff Base Corrosion Inhibitor for Copper” might also be relevant .
Applications De Recherche Scientifique
Metabolite Formation Studies
N-Benzylidene-4-chloroaniline has been identified as a metabonate formed during the metabolism of N-benzyl-4-chloroaniline. This discovery highlights a potential pathway for amide formation from N-benzylanilines through diarylimines as intermediates (CHIAN‐MING LOW M. Ulgen & J. Gorrod, 1994).
Photolysis Studies
Research has shown that derivatives of 4-chloroaniline, including N,N-dimethyl derivatives, undergo photoheterolysis in polar media. This leads to the formation of various reactive cations and intermediates, providing insights into the photolytic behaviors of such compounds (B. Guizzardi et al., 2001).
Liquid Crystal Research
N-Benzylidene-4-chloroaniline and its derivatives have been synthesized and studied for their potential applications in liquid crystal technology. Their phase transitions and molecular structures are of particular interest for the development of new materials with specific optical properties (A. Takase et al., 2001).
Photooxidation Processes
The compound has been a subject of study in photooxidation processes. Investigations into the irradiation of 4-chloroaniline have shown the production of various chlorinated nitroso and nitro compounds, contributing to the understanding of photochemical reactions in environmental contexts (G. Miller & D. Crosby, 1983).
Charge Transfer Complexes
Studies have explored the interactions of N-Benzylidene-4-chloroaniline with gaseous RCl, leading to the formation of charge transfer complexes. This research provides insights into intracomplex proton-transfer and the stability of these complexes in various solvents (E. Hadjoudis, 1986).
Electrochemical Synthesis Studies
Electrochemical studies of 4-chloroaniline have led to the synthesis of new chemical compounds, enhancing our understanding of electrochemical reactions and their potential applications in synthetic chemistry (Niloofar Mohamadighader et al., 2020).
Mesogenic Properties
Research into the mesogenic properties of compounds related to N-Benzylidene-4-chloroaniline has shown that these compounds exhibit smectic and nematic phases, useful for the development of new types of liquid crystals (R. Vora & D. Patel, 1983).
Peroxidase Action Studies
The peroxidation of 4-chloroaniline has been studied to understand the mechanisms of oxidation and the formation of various intermediates. This research contributes to the broader understanding of enzymatic reactions and their products (V. Holland & B. Saunders, 1968).
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-1-phenylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCAQYVAHZWHIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzylidene-4-chloroaniline | |
CAS RN |
780-21-2 | |
| Record name | N-Benzylidene-4-chloroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000780212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC95597 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95597 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzylidene-4-chloroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



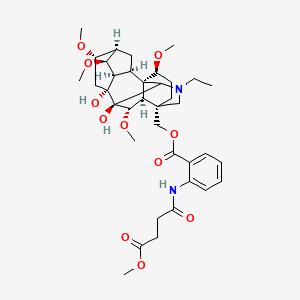
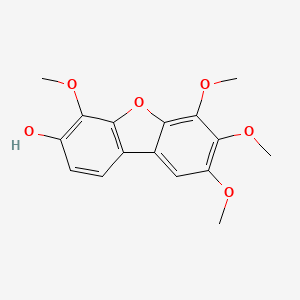
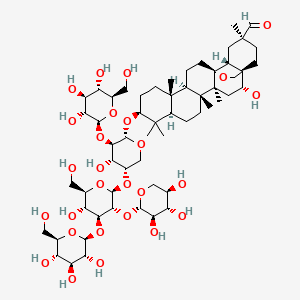
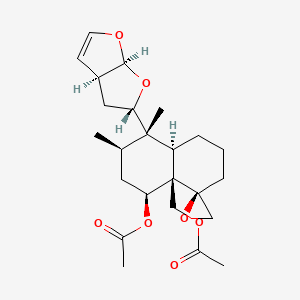
![(E)-methyl 2-((1'R,6'R,7'S,8a'S)-6'-ethyl-2-oxo-3',5',6',7',8',8a'-hexahydro-2'H-spiro[indoline-3,1'-indolizine]-7'-yl)-3-methoxyacrylate](/img/structure/B1206638.png)
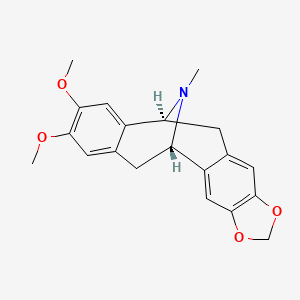
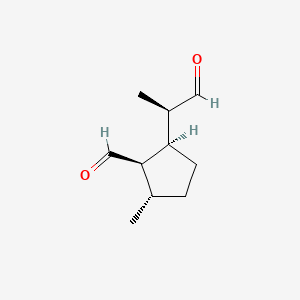
![N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-20,20-diethyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1206641.png)
